molecular formula C14H12FNO B12940856 1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one

1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one

Cat. No.: B12940856
M. Wt: 229.25 g/mol
InChI Key: KORHWODFZHOESS-UHFFFAOYSA-N
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Description

1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one is an organic compound that features a fluorinated aromatic amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one typically involves the reaction of 2-fluoroaniline with acetophenone derivatives under specific conditions. One common method includes:

    Starting Materials: 2-fluoroaniline and acetophenone.

    Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, under reflux conditions.

    Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-(2-Fluorophenyl)ethan-1-one: Similar structure but lacks the amino group, resulting in different chemical properties and reactivity.

    1-(3-Amino-4-fluorophenyl)ethan-1-one: Contains an additional amino group, which can alter its biological activity and chemical behavior.

    2-(4-Fluorophenyl)ethan-1-amine: A related compound with a different functional group arrangement, leading to distinct applications and reactivity.

Uniqueness: 1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one is unique due to the presence of both fluorine and amino groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

1-[3-(2-fluoroanilino)phenyl]ethanone

InChI

InChI=1S/C14H12FNO/c1-10(17)11-5-4-6-12(9-11)16-14-8-3-2-7-13(14)15/h2-9,16H,1H3

InChI Key

KORHWODFZHOESS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2F

Origin of Product

United States

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